molecular formula C11H7NO4 B1293686 5-(4-Nitrophenyl)-2-furaldehyde CAS No. 7147-77-5

5-(4-Nitrophenyl)-2-furaldehyde

Cat. No.: B1293686
CAS No.: 7147-77-5
M. Wt: 217.18 g/mol
InChI Key: RTSOJVJDKNKNFU-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C11H7NO4 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOJVJDKNKNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221684
Record name 5-(4-Nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-77-5
Record name 5-(4-Nitrophenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7147-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-2-furaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7147-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-nitrophenyl)-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-(4-NITROPHENYL)-2-FURALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO5AR91I76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-(4-Nitrophenyl)-2-furaldehyde in pharmaceutical analysis?

A: this compound is a known degradation product of Dantrolene Sodium (DNS), a muscle relaxant drug. [, ] It is crucial to monitor the presence of this compound in DNS formulations as it is considered mutagenic and carcinogenic. [, ] Therefore, accurate and sensitive analytical methods are needed to quantify its presence, even in trace amounts.

Q2: What analytical techniques have been employed to quantify this compound?

A: Researchers have successfully utilized both High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the detection and quantification of this compound in the presence of Dantrolene Sodium and other related compounds. [, ] These methods offer high sensitivity and selectivity, making them suitable for pharmaceutical quality control.

Q3: Can you elaborate on the HPTLC method used for this compound analysis?

A: The HPTLC method utilizes silica gel plates and a specific mobile phase comprising chloroform, ethyl acetate, and acetic acid for separation. [] The compound is detected using a UV scanner at a wavelength of 380 nm. This method is validated according to ICH guidelines, ensuring its reliability and accuracy. []

Q4: Beyond its presence as a degradation product, are there other research applications for this compound?

A: Yes, this compound serves as a versatile building block in organic synthesis. It is used as a precursor in synthesizing various heterocyclic compounds, including isoxazole and pyrazole derivatives. [, ] These derivatives have shown promising results for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. [, ]

Q5: Has the thermodynamic stability of this compound been investigated?

A: Yes, researchers have determined the enthalpy of formation and combustion of this compound and its derivatives using bomb calorimetry. [] This data is crucial for understanding the compound's stability under various conditions and its potential reactivity in different chemical reactions.

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